molecular formula C24H24N4OS B2620635 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226438-64-7

2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2620635
CAS No.: 1226438-64-7
M. Wt: 416.54
InChI Key: KZSWVQUSYORFEM-UHFFFAOYSA-N
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Description

2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 2 with a 4-(2,5-dimethylphenyl)piperazine moiety and at position 7 with a phenyl group. This structural framework is characteristic of bioactive molecules targeting central nervous system receptors (e.g., serotonin or dopamine receptors), where the piperazine ring and aromatic substituents modulate receptor affinity and selectivity .

Properties

IUPAC Name

2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c1-16-8-9-17(2)20(14-16)27-10-12-28(13-11-27)24-25-21-19(18-6-4-3-5-7-18)15-30-22(21)23(29)26-24/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSWVQUSYORFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the thienopyrimidine intermediate.

    Substitution with 2,5-Dimethylphenyl Group: The final step involves the substitution of the piperazine ring with a 2,5-dimethylphenyl group, typically through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives with piperazine and aryl substitutions have been extensively studied. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Piperazine Substituent Position 7 Substituent Molecular Weight (g/mol) Key Features
Target Compound: 2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one 2,5-Dimethylphenyl Phenyl 424.56* High lipophilicity; unsubstituted phenyl may enhance metabolic stability
2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one Benzyl 4-Chlorophenyl 437.00 Chlorine increases electronegativity; benzyl may reduce CNS penetration
2-(4-Cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one Cyclohexyl 4-Fluorophenyl 412.52 Fluorine improves bioavailability; cyclohexyl enhances steric bulk
7-(4-Chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one 3-Methylphenyl 4-Chlorophenyl 436.96 Methyl and chlorine balance lipophilicity and polarity
7-(2-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one 3-Chlorophenyl 2-Chlorophenyl 437.90* Dichloro substitution may enhance receptor binding but increase toxicity
7-(3,4-Dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one 2-Fluorophenyl 3,4-Dichlorophenyl 475.38 High molecular weight; polar substituents may limit membrane permeability

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The target compound’s 2,5-dimethylphenyl group increases logP compared to benzyl (437.00, ) or fluorophenyl (412.52, ) analogs, favoring CNS activity.
  • Steric Effects : Cyclohexyl (412.52, ) and dichlorophenyl (475.38, ) substituents create steric bulk, which may hinder target engagement compared to the target’s compact dimethylphenyl group.
  • Electronic Effects : Fluorine and chlorine atoms in analogs (e.g., 4-fluorophenyl in ) enhance electronegativity, influencing hydrogen bonding and receptor affinity. The target’s unsubstituted phenyl lacks this effect, possibly simplifying metabolism .

Biological Activity

The compound 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluation, and pharmacological potential of this compound, drawing from various research studies and findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H22N4S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{S}

This structure includes a thieno[3,2-d]pyrimidine core with piperazine and phenyl substituents that contribute to its biological activity.

Synthesis

The synthesis of 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves multi-step reactions starting from readily available precursors. Various methodologies have been reported in literature for synthesizing thienopyrimidine derivatives, emphasizing the importance of optimizing reaction conditions for yield and purity.

Anticancer Activity

Research has indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
AMCF-712.5Apoptosis induction
BHeLa15.0Cell cycle arrest
CA54910.0Inhibition of proliferation

Antimicrobial Activity

Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated activity against a range of bacterial strains, suggesting potential for development as an antimicrobial agent.

Table 2: Antimicrobial Activity

StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, compounds within this class have shown promising anti-inflammatory effects. Experimental models have indicated that they can reduce inflammation markers significantly compared to controls.

Case Studies

Several case studies highlight the effectiveness of thienopyrimidine derivatives in preclinical models:

  • Study on Cancer Cell Lines : A recent study evaluated the effect of a related thienopyrimidine on MCF-7 breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways.
  • Antimicrobial Screening : Another study assessed the antimicrobial efficacy against drug-resistant strains of bacteria, demonstrating significant inhibition and suggesting further exploration for therapeutic applications.

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